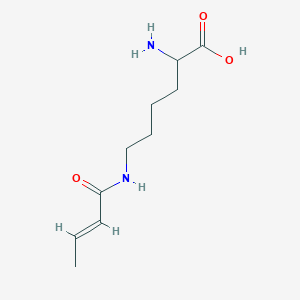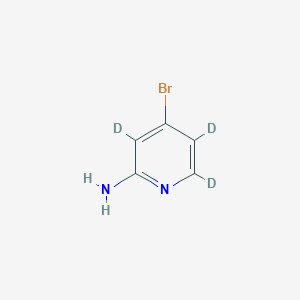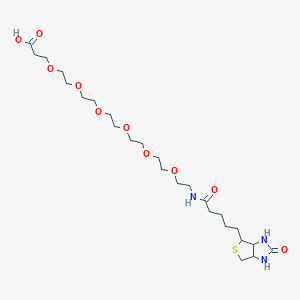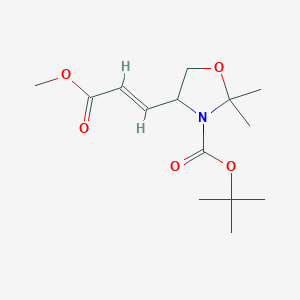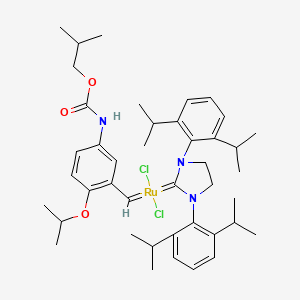
Hoveyda-Grubbs Catalyst(R) M731
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The Hoveyda-Grubbs Catalyst® M731 is a ruthenium-based complex widely used in organic synthesis, particularly in olefin metathesis reactions. This catalyst is known for its high efficiency and stability, making it a valuable tool in both academic research and industrial applications. The chemical formula of Hoveyda-Grubbs Catalyst® M731 is C42H59Cl2N3O3Ru, and it has a molecular weight of 825.92 g/mol .
Vorbereitungsmethoden
The synthesis of Hoveyda-Grubbs Catalyst® M731 involves several steps, including the formation of amide bonds, etherification, and ring-closing metathesis (RCM). The process typically starts with the preparation of the ligand, followed by its coordination to a ruthenium center. The reaction conditions often involve the use of solvents like dichloromethane and toluene, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Analyse Chemischer Reaktionen
Hoveyda-Grubbs Catalyst® M731 primarily undergoes metathesis reactions, including ring-closing metathesis (RCM), cross metathesis (CM), and ring-opening metathesis polymerization (ROMP). These reactions are facilitated by the catalyst’s ability to form and break carbon-carbon double bonds. Common reagents used in these reactions include alkenes and dienes, and the reactions are typically carried out at temperatures ranging from room temperature to 120°C .
Wissenschaftliche Forschungsanwendungen
Hoveyda-Grubbs Catalyst® M731 has a wide range of applications in scientific research. In chemistry, it is used for the synthesis of complex molecules, including natural products and pharmaceuticals. In biology, it is employed in the modification of biomolecules and the synthesis of bioactive compounds. In medicine, it is used in the development of drugs and therapeutic agents. Industrially, it is used in the production of polymers and advanced materials .
Wirkmechanismus
The mechanism of action of Hoveyda-Grubbs Catalyst® M731 involves the coordination of the ruthenium center to the olefin substrate, followed by the formation of a metallacyclobutane intermediate. This intermediate then undergoes a series of bond rearrangements, leading to the formation of the desired metathesis product. The catalyst’s high efficiency is attributed to its ability to stabilize the metallacyclobutane intermediate and facilitate the bond rearrangement process .
Vergleich Mit ähnlichen Verbindungen
Hoveyda-Grubbs Catalyst® M731 is often compared to other ruthenium-based metathesis catalysts, such as the first and second-generation Grubbs catalysts and other Hoveyda-Grubbs catalysts. Compared to these catalysts, Hoveyda-Grubbs Catalyst® M731 offers higher stability and efficiency, particularly in sterically demanding reactions. Similar compounds include Hoveyda-Grubbs Catalyst® M700 and Hoveyda-Grubbs Catalyst® M721, which are also used in metathesis reactions but differ in their ligand structures and reactivity profiles .
Eigenschaften
IUPAC Name |
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]-dichloro-[[5-(2-methylpropoxycarbonylamino)-2-propan-2-yloxyphenyl]methylidene]ruthenium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2.C15H21NO3.2ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-10(2)9-18-15(17)16-13-6-7-14(12(5)8-13)19-11(3)4;;;/h9-14,18-21H,15-16H2,1-8H3;5-8,10-11H,9H2,1-4H3,(H,16,17);2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXGPCXOYBIUSS-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NC1=CC(=C(C=C1)OC(C)C)C=[Ru](=C2N(CCN2C3=C(C=CC=C3C(C)C)C(C)C)C4=C(C=CC=C4C(C)C)C(C)C)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H59Cl2N3O3Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
825.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212009-05-6 |
Source


|
| Record name | 1212009-05-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

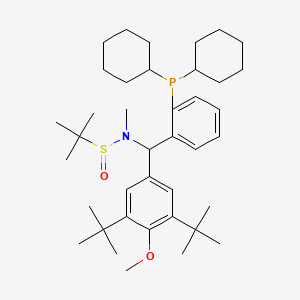
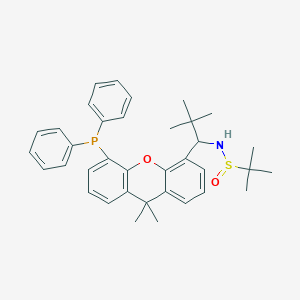
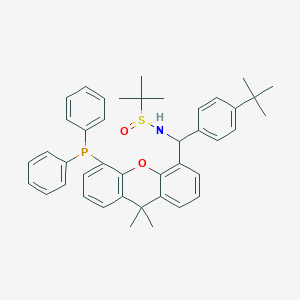
![(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole](/img/structure/B8253286.png)


![(S)-1'-Boc-5-[[(R)-(tert-Butyl)sulfinyl]amino]-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]](/img/structure/B8253336.png)
methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B8253343.png)
